Acetylpyrazine

Catalog No.
S515852
CAS No.
22047-25-2
M.F
C6H6N2O
M. Wt
122.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Acetylpyrazine

CAS Number

22047-25-2

Product Name

Acetylpyrazine

IUPAC Name

1-pyrazin-2-ylethanone

Molecular Formula

C6H6N2O

Molecular Weight

122.12 g/mol

InChI

InChI=1S/C6H6N2O/c1-5(9)6-4-7-2-3-8-6/h2-4H,1H3

InChI Key

DBZAKQWXICEWNW-UHFFFAOYSA-N

SMILES

CC(=O)C1=NC=CN=C1

Solubility

slightly soluble in water; soluble in organic solvents
moderately soluble (in ethanol)

Synonyms

2-Acetylpyrazine; 2 Acetylpyrazine; 2Acetylpyrazine; 1-Pyrazinylethanone; 2-Acetylpyrazine; Acetylpyrazine;

Canonical SMILES

CC(=O)C1=NC=CN=C1

Description

The exact mass of the compound Acetylpyrazine is 122.05 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as slightly soluble in water; soluble in organic solventsmoderately soluble (in ethanol). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 72374. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrazines - Supplementary Records. It belongs to the ontological category of pyrazines in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

Solubility Determination in Pure Solvents and Binary Solvent Mixtures

Scientific Field: Solution Chemistry

Application Summary: Acetylpyrazine’s solubility in seven pure solvents and one binary solvent mixture was determined . This is crucial for understanding solution crystallization, which directly affects the quality of final products, including yield, crystal habit, and particle size .

Methods of Application: The solubilities were determined by a dynamic analytic method at temperatures ranging from 268.15 to 308.15 K under atmospheric pressure . The solubility data were correlated with some thermodynamic models, including the modified Apelblat model, λh model, CNIBS/R-K model, and NRTL model .

Results: The solubility of acetylpyrazine increases with increasing temperature and solvent polarity . For the binary solvent mixture of ethyl acetate and isopropanol, the solubility increases with increasing temperature and mole fraction of ethyl acetate . All the models or equations gave satisfactory correlation results .

Flavoring Additive in Food Industry

Scientific Field: Food Science

Application Summary: Acetylpyrazine is used as a flavoring additive in the food industry . It is found in foods such as seeds, nuts, and meats . It is also used in frozen dairy products such as ice cream .

Methods of Application: Acetylpyrazine is added to food products to enhance their flavor . The specific methods of application can vary depending on the type of food product.

Results: Acetylpyrazine is considered generally recognized as safe by the U.S. Food and Drug Administration . It contributes to the flavor profile of various food products .

Acetylpyrazine is an organic compound with the chemical formula C₆H₆N₂O. It appears as a yellow-brown powder at room temperature and is characterized by its nutty, popcorn-like aroma. This compound is classified as a pyrazine and a ketone, making it a significant molecule in various chemical and biological contexts. Acetylpyrazine is naturally found in several foods, including hazelnuts, peanuts, sesame seeds, and various types of bread and meats, contributing to their flavor profiles .

The mechanism of action of acetylpyrazine is primarily related to its role in flavor perception.

  • Odor detection: Acetylpyrazine interacts with odor receptors in the nasal cavity. The specific interaction between the molecule's shape and the receptor site triggers a signal that is interpreted by the brain as a particular aroma [].
  • Toxicity: Limited data exists on the specific toxicity of acetylpyrazine. However, it is generally considered safe for consumption at levels typically found in food [].
  • Flammability: Acetylpyrazine is likely combustible based on its organic structure. However, specific data on flash point or ignition temperature is not readily available.
  • Reactivity: Acetylpyrazine may react with strong oxidizing agents.
Typical of ketones and nitrogen-containing compounds. It can undergo:

  • Nucleophilic Acyl Substitution: The acetyl group can be replaced by nucleophiles in the presence of suitable conditions.
  • Coupling Reactions: It serves as an intermediate in synthesizing various heterocyclic compounds, where it can react with other organic molecules to form more complex structures .
  • Electro

Acetylpyrazine exhibits notable biological activities, making it valuable in medicinal chemistry. It has been identified as an intermediate in the synthesis of several pharmaceuticals aimed at treating diseases such as tuberculosis, malaria, epilepsy, and Parkinson's disease. Its efficacy in these applications is attributed to its ability to interact with biological targets due to its structural properties . Additionally, acetylpyrazine has been recognized for its flavoring properties in food products, enhancing sensory experiences .

Several methods exist for synthesizing acetylpyrazine:

  • Electrochemical Method: This innovative approach involves the electrolysis of ammonium persulfate and pyruvic acid in the presence of pyrazine, yielding acetylpyrazine with high purity and yield under controlled conditions .
  • Traditional Organic Synthesis: Acetylpyrazine can also be synthesized through traditional methods such as:
    • Ester condensation of ethyl 2-pyrazinecarboxylate.
    • Dehydration of pyrazinamide followed by reaction with methyl magnesium bromide .

These methods vary in efficiency and yield, with electrochemical synthesis emerging as a cleaner alternative.

Acetylpyrazine has diverse applications across multiple industries:

  • Food Industry: It is widely used as a flavoring agent in baked goods, chocolates, and dairy products due to its appealing aroma .
  • Pharmaceuticals: As an intermediate in drug synthesis, it plays a crucial role in developing treatments for various diseases .
  • Perfumes and Fragrances: Its unique scent profile makes it valuable in creating aromatic compounds for perfumes .

Acetylpyrazine shares structural similarities with other pyrazine derivatives. Here are some comparable compounds:

Compound NameChemical FormulaNotable Features
PyrazineC₄H₄N₂Basic structure; less aromatic than acetylpyrazine
2-MethylpyrazineC₅H₅N₂Methyl group substitution affects aroma
3-AcetylpyrazineC₆H₆N₂ODifferent position of acetyl group; distinct properties
2-Acetyl-3-methylpyrazineC₇H₈N₂OCombines features of both acetyl and methyl groups

Uniqueness of Acetylpyrazine:
Acetylpyrazine stands out due to its specific position of the acetyl group (at position 2), which significantly influences its aromatic profile and biological activity compared to other derivatives. Its unique nutty aroma makes it particularly desirable in food applications while serving critical roles in pharmaceutical syntheses .

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Solid
colourless to pale yellow crystals with a nutty, popcorn, breadcrust odou

XLogP3

0.2

Hydrogen Bond Acceptor Count

3

Exact Mass

122.048012819 g/mol

Monoisotopic Mass

122.048012819 g/mol

Heavy Atom Count

9

LogP

0.2 (LogP)
0.20

Appearance

Solid powder

Melting Point

75 - 77 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

GR391IBU5C

GHS Hazard Statements

Aggregated GHS information provided by 278 companies from 12 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 152 of 278 companies. For more detailed information, please visit ECHA C&L website;
Of the 11 notification(s) provided by 126 of 278 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (99.21%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

22047-25-2

Wikipedia

Acetylpyrazine

Use Classification

Food additives -> Flavoring Agents
Fragrance Ingredients
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

Ethanone, 1-(2-pyrazinyl)-: ACTIVE

Dates

Modify: 2023-08-15
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